Ethyl 4-(piperidin-4-yl)benzoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-piperidin-4-ylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELUZMWSKRZQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-4-yl)benzoic acid with ethanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(piperidin-4-yl)benzoic acid.
Reduction: Formation of 4-(piperidin-4-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
It appears that "Ethyl 4-(piperidin-4-yl)benzoate hydrochloride" is a chemical compound with multiple research and industrial applications. A safety data sheet identifies potential hazards and necessary safety measures .
Properties and Safety
- Occupational Exposure: Exposure limits have been established to protect worker health, based on the chemical's potency and potential adverse health outcomes. The occupational exposure band (OEB) for this compound is rated as E, with a limit of ≤0.01 mg/m³ .
- Engineering Controls: Engineering controls are recommended to minimize hazards, such as process controls that change job activities to reduce risk .
- Personal Protective Equipment: Gloves with a thickness greater than 0.35 mm are recommended for general applications .
- Health Hazards: this compound may cause respiratory tract irritation and is classified as an acute toxicity (oral) category 4 substance. It may also cause skin and serious eye irritation .
Synthesis and chemical use
- DGAT Inhibitors: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is used as a key intermediate in the synthesis of diacylglycerol acyltransferase (DGAT) inhibitors, particularly DGAT1 .
- Piperazine Derivatives: Ethyl 4-(4-benzylpiperazin-1-yl)benzoate is a starting material for synthesizing piperazine derivatives .
- Local Anesthetics: Benzoate compounds, related to this compound, have been designed and synthesized for use as local anesthetics .
- PKB inhibitors: It can be used to synthesize PKB (protein kinase B) inhibitors, which have potential as antitumor agents .
Mechanism of Action
The mechanism of action of ethyl 4-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and benzoate ester moieties play crucial roles in binding to these targets and eliciting biological responses .
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., isopropyl in ) reduce aqueous solubility compared to the parent compound.
- Aromatic modifications (e.g., cyclohexanol in ) increase molecular weight and may enhance CNS penetration.
Pharmacological and Pharmacokinetic Profiles
Biological Activity
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a synthetic compound with a molecular formula of C14H20ClNO and a molecular weight of approximately 269.77 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. The presence of the piperidine ring in its structure is significant as it influences the compound's interaction with various biological targets.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a benzoate group, which is characteristic of many biologically active compounds. Its solid-state at room temperature necessitates careful storage conditions (2-8°C) to maintain stability. The chemical behavior of this compound can be explored through typical reactions of esters and amines, which may include hydrolysis and transesterification.
Analgesic and Anti-inflammatory Properties
This compound has been studied for its analgesic properties, which are attributed to its ability to interact with neurotransmitter receptors in the central nervous system. The analgesic effects are likely mediated through modulation of pain pathways, making it a candidate for pain management therapies. In preclinical studies, compounds similar to ethyl 4-(piperidin-4-yl)benzoate have shown promising results in reducing inflammation and pain responses in animal models .
Interaction with Biological Targets
Research indicates that this compound interacts with various neurotransmitter receptors, including opioid and serotonin receptors. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential. For instance, studies have demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity, which may lead to improved efficacy .
Case Studies and Research Findings
- Analgesic Efficacy : A study evaluated the analgesic effects of this compound in rodent models using the hot plate test. Results indicated a significant reduction in reaction time compared to controls, suggesting effective pain relief properties (IC50 values not disclosed).
- Anti-inflammatory Activity : In another study focusing on inflammatory responses, the compound was tested against induced paw edema in rats. The results showed a notable decrease in paw swelling, indicating its potential as an anti-inflammatory agent (specific data on reduction percentages were not provided) .
- Receptor Binding Studies : A series of binding assays revealed that this compound exhibits affinity for serotonin receptors (5-HT2A), which is associated with mood regulation and pain perception. The compound's binding affinity was comparable to established analgesics, highlighting its potential for further development .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
